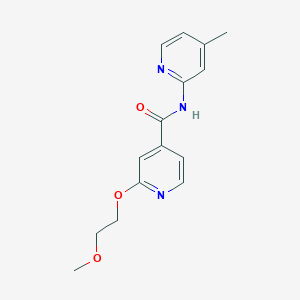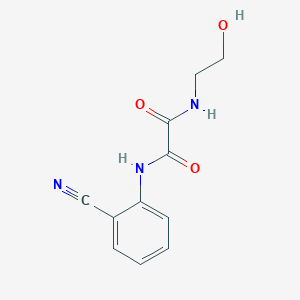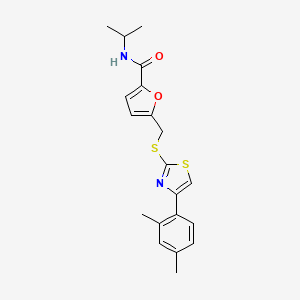
2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)isonicotinamide, also known as GSK2831781, is a small molecule drug that belongs to the class of isonicotinamide derivatives. It has been developed by GlaxoSmithKline for the treatment of various diseases, including cancer and autoimmune disorders.
Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
Compounds structurally related to "2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)isonicotinamide" have been synthesized for imaging applications, particularly in the context of Alzheimer's disease. For instance, Gao, Wang, and Zheng (2017) synthesized carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, demonstrating the utility of isonicotinamide derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Material Science and Electrochemistry
In material science and electrochemistry, derivatives of pyridinium and isonicotinamide have been studied for their electrochemical properties and potential applications in energy storage and conversion. Research by Mathieu, Meunier-Prest, and Laviron (1997) explored the electrochemical reduction of 1-methyl-4-carboxypyridinium iodide and related compounds, highlighting the importance of pyridine derivatives in understanding electrochemical processes relevant to battery technologies and electrochemical sensors (Mathieu, Meunier‐Prest, & Laviron, 1997).
Drug Delivery and Pharmaceutical Research
In pharmaceutical research, structurally related compounds have been investigated for their potential in drug delivery systems and as pharmacological agents. For example, Minematsu et al. (2009) studied the carrier-mediated uptake of YM155 monobromide, a novel small-molecule survivin suppressant, into human solid tumor and lymphoma cells, showcasing the relevance of methoxyethyl derivatives in enhancing the efficacy of cancer treatments (Minematsu et al., 2009).
Chemical Synthesis and Reactivity
Furthermore, the synthesis and reactivity of compounds containing the methoxyethyl group and pyridine ring have been explored for the development of new chemical entities. Sheverdov et al. (2018) described a new method for methylating tertiary amines, utilizing derivatives similar to "this compound", which could have implications for the synthesis of novel quaternary ammonium compounds with potential applications in various chemical industries (Sheverdov et al., 2018).
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-(4-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-5-16-13(9-11)18-15(19)12-4-6-17-14(10-12)21-8-7-20-2/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYIGQIMMBVHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2916486.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2916491.png)
![N-(3-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916493.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione](/img/structure/B2916497.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)


![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)
![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)